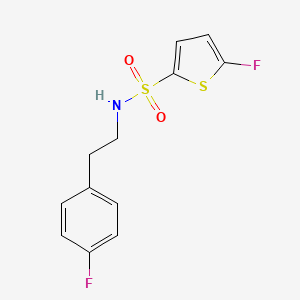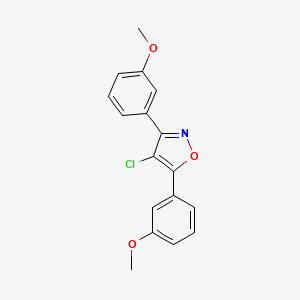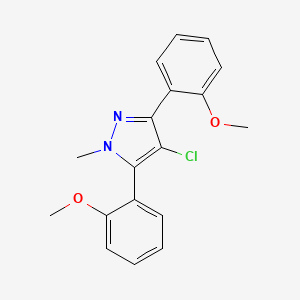
5-Fluoro-N-(4-fluorophenethyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N~2~-(4-fluorophenethyl)-2-thiophenesulfonamide is a fluorinated sulfonamide compound. Fluorinated compounds are known for their unique properties, such as increased stability and bioavailability, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of boron reagents and palladium catalysts.
Industrial Production Methods
Industrial production of fluorinated compounds often employs enzymatic synthesis due to its selectivity and efficiency. Enzymatic methods can introduce fluorine atoms into organic molecules, enhancing their properties .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-N~2~-(4-fluorophenethyl)-2-thiophenesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
5-Fluoro-N~2~-(4-fluorophenethyl)-2-thiophenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is explored for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various materials and chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Fluoro-N~2~-(4-fluorophenethyl)-2-thiophenesulfonamide involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to its biological effects. The pathways involved may include inhibition of enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylboronic acid: Another fluorinated compound used in various chemical reactions.
Fluorinated pyridines: Known for their unique properties and applications in pharmaceuticals.
Uniqueness
5-Fluoro-N~2~-(4-fluorophenethyl)-2-thiophenesulfonamide is unique due to its specific structure, which combines a fluorinated phenethyl group with a thiophenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H11F2NO2S2 |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
5-fluoro-N-[2-(4-fluorophenyl)ethyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C12H11F2NO2S2/c13-10-3-1-9(2-4-10)7-8-15-19(16,17)12-6-5-11(14)18-12/h1-6,15H,7-8H2 |
InChI Key |
VNJYTLGGYFYMDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNS(=O)(=O)C2=CC=C(S2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[2-chloro-5-(trifluoromethyl)-1,3-phenylene]bis[2-(pyridin-2-ylthio)acetamide]](/img/structure/B10913014.png)
![N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913021.png)

![6-(3-methoxyphenyl)-1,3-dimethyl-N-[2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10913034.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10913040.png)
![5-(4-fluorophenyl)-N-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10913044.png)



![1-(4-Chlorobenzyl)-3-[3-(morpholin-4-yl)propyl]-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B10913062.png)

![3,6-dimethyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10913069.png)
![6-[2-(Pentyloxy)phenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B10913075.png)
![N-(2,5-difluorophenyl)-3-[2,3-dimethyl-6-oxo-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10913081.png)
